Head-to-Head Potency Comparison in a Functional IP1 Accumulation Assay
In a standardized functional assay measuring IP1 accumulation in HEK293A cells expressing rat mGluR5, VU0409106 exhibited a pIC50 of 6.89 ± 0.26 (Imax 0.74), demonstrating intermediate potency within the NAM class [1]. It is 9.3-fold less potent than the prototype NAM MPEP (pIC50 7.86 ± 0.27) but 2.6-fold more potent than the structurally related benzamide NAM VU0366248 (pIC50 6.48 ± 0.16) [1]. This places VU0409106 in a distinct potency tier that is sufficient for robust target engagement while potentially offering a wider therapeutic window compared to higher-potency NAMs in certain in vivo paradigms [2].
| Evidence Dimension | Functional potency (pIC50) at rat mGluR5 |
|---|---|
| Target Compound Data | pIC50 = 6.89 ± 0.26 (IC50 ~ 129 nM); Imax = 0.74 |
| Comparator Or Baseline | MPEP: pIC50 = 7.86 ± 0.27; VU0366248: pIC50 = 6.48 ± 0.16; VU0366058: pIC50 = 6.98 ± 0.17; M-5MPEP: pIC50 = 6.53 ± 0.17; dipraglurant: pIC50 = 7.36 ± 0.15; MTEP: pIC50 = 7.36 ± 0.16 |
| Quantified Difference | 9.3-fold less potent than MPEP; 2.6-fold more potent than VU0366248 |
| Conditions | HEK293A cells stably expressing rat mGluR5-low; IP1 accumulation assay; n=7 independent determinations |
Why This Matters
This direct, multi-compound comparison in a single assay provides the most reliable basis for selecting VU0409106 over other NAMs when intermediate potency with a defined efficacy profile is required to avoid ceiling effects in functional assays.
- [1] Jörg M, et al. Novel mGlu5 positive allosteric modulators with improved physicochemical properties. Table 3. Potency and efficacy of mGlu5 NAMs as inverse agonists of IP1 accumulation in HEK293A-rat mGlu5-low cells. ACS Chem Neurosci. 2019. Data from PMC6420870. View Source
- [2] Felts AS, et al. Discovery of VU0409106: A negative allosteric modulator of mGlu5 with activity in a mouse model of anxiety. Bioorg Med Chem Lett. 2013 Nov 1;23(21):5779-85. View Source
